![molecular formula C25H26N4O3 B3623248 N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3623248.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide
Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to a nitrobenzamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Nitration of Benzamide: The next step involves the nitration of 3-methylbenzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The final step is the coupling of the benzylpiperazine intermediate with the nitrated benzamide. This is typically achieved through a nucleophilic substitution reaction in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-aminobenzamide.
Reduction: Formation of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a nitrobenzamide group.
N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide: Contains a chlorobenzamide group, which may impart different chemical and biological properties.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A more complex structure with additional functional groups, used in different research contexts.
The unique combination of the benzylpiperazine and nitrobenzamide groups in this compound imparts specific properties that make it valuable for various applications in scientific research.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-19-17-21(7-12-24(19)29(31)32)25(30)26-22-8-10-23(11-9-22)28-15-13-27(14-16-28)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWPKLLILXWLKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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